

# An In-depth Technical Guide to Methyl 3-(hydroxymethyl)-2-methoxybenzoate

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## Compound of Interest

Compound Name: *Methyl 3-(hydroxymethyl)-2-methoxybenzoate*

CAS No.: *1427363-87-8*

Cat. No.: *B2637643*

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## Authored by: Your Senior Application Scientist

This guide provides a comprehensive overview of **Methyl 3-(hydroxymethyl)-2-methoxybenzoate**, a valuable building block in organic synthesis. Due to the limited availability of direct experimental data for this specific compound, this document integrates confirmed identifiers with inferred properties and reactivity patterns based on established chemical principles and data from closely related structural analogs.

## Core Identification and Physicochemical Properties

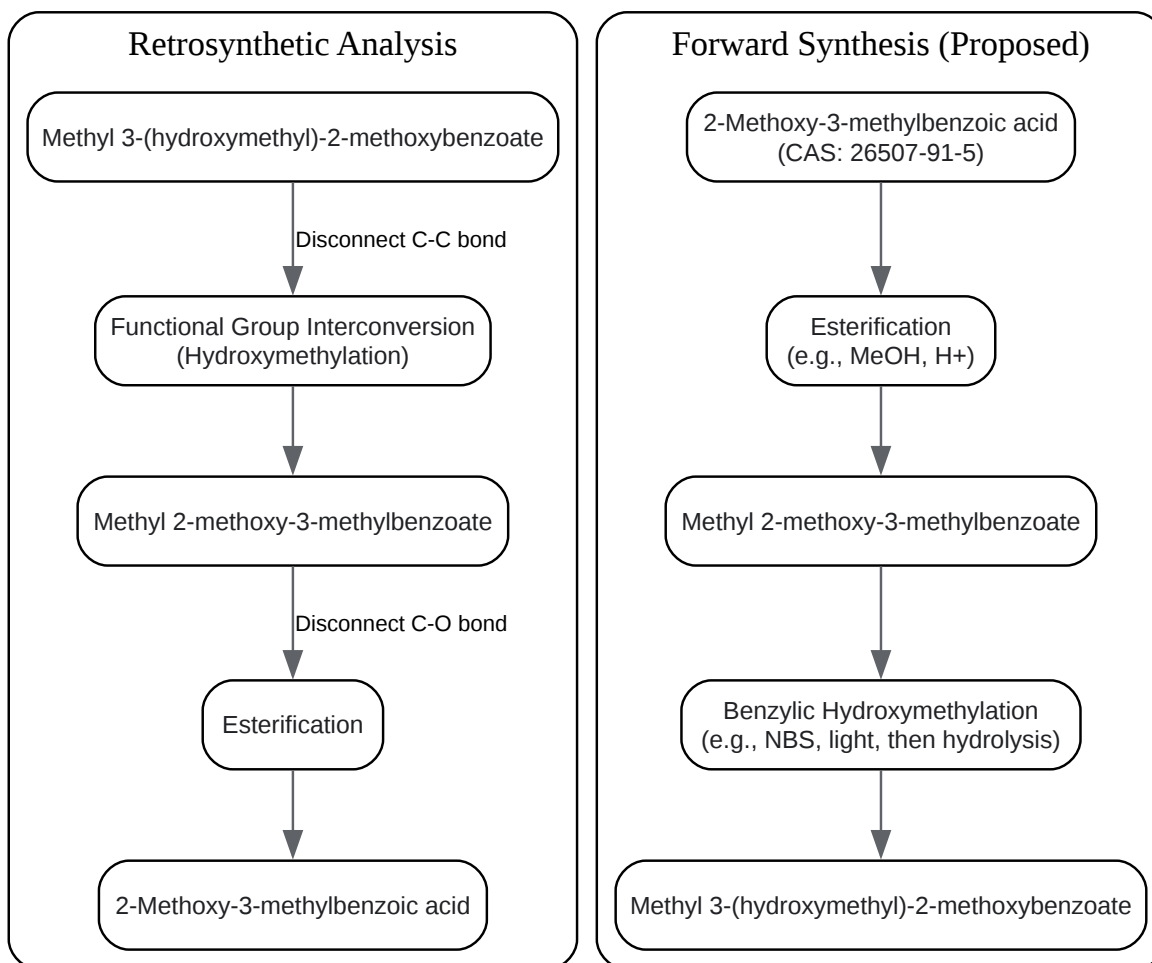
**Methyl 3-(hydroxymethyl)-2-methoxybenzoate** is a distinct aromatic ester. Its core identifiers and key physicochemical properties are summarized below for foundational reference.

Identifier	Value	Source
CAS Number	1427363-87-8	N/A
IUPAC Name	Methyl 3-(hydroxymethyl)-2-methoxybenzoate	N/A
Molecular Formula	C <sub>10</sub> H <sub>12</sub> O <sub>4</sub>	N/A
Molecular Weight	196.20 g/mol	N/A
Canonical SMILES	<chem>COC1=C(C=CC=C1CO)C(=O)OC</chem>	N/A
InChI	InChI=1S/C10H12O4/c1-13-9-7(6-11)4-3-5-8(9)10(12)14-2/h3-5,11H,6H2,1-2H3	N/A
InChIKey	DBBFHNRVKEIMT-UHFFFAOYSA-N	N/A
Physical State	Solid (inferred)	N/A
Purity	Typically available at ≥95%	N/A

## Synthesis and Methodologies

While specific literature detailing the synthesis of **Methyl 3-(hydroxymethyl)-2-methoxybenzoate** is not readily available, plausible synthetic routes can be devised based on established organic chemistry transformations. A logical approach would involve the selective functionalization of a suitable precursor.

Conceptual Synthetic Workflow:



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Caption: Proposed synthetic pathway for **Methyl 3-(hydroxymethyl)-2-methoxybenzoate**.

Experimental Protocol (Hypothetical):

- Esterification of 2-Methoxy-3-methylbenzoic Acid:
  - Dissolve 2-methoxy-3-methylbenzoic acid in an excess of methanol.
  - Add a catalytic amount of a strong acid (e.g., sulfuric acid).
  - Reflux the mixture until the reaction is complete (monitored by TLC or GC-MS).

- Neutralize the acid catalyst, remove the excess methanol under reduced pressure, and extract the product with a suitable organic solvent.
- Purify the resulting methyl 2-methoxy-3-methylbenzoate by distillation or chromatography.
- Benzylic Bromination:
  - Dissolve methyl 2-methoxy-3-methylbenzoate in a non-polar solvent (e.g., carbon tetrachloride).
  - Add N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN or benzoyl peroxide).
  - Irradiate the mixture with a UV lamp to initiate the reaction.
  - Monitor the reaction for the formation of the benzylic bromide.
- Hydrolysis to the Hydroxymethyl Group:
  - Upon completion of the bromination, the reaction mixture is carefully quenched.
  - The benzylic bromide is then hydrolyzed using aqueous sodium hydroxide or silver nitrate in aqueous acetone to yield **Methyl 3-(hydroxymethyl)-2-methoxybenzoate**.
  - The final product would require purification, likely via column chromatography.

## Spectroscopic Characterization (Predicted)

Predictive models and data from analogous compounds can provide insight into the expected spectroscopic features of **Methyl 3-(hydroxymethyl)-2-methoxybenzoate**.

<sup>1</sup>H NMR (Predicted):

- Aromatic Protons: Three distinct signals in the aromatic region ( $\delta$  7.0-7.8 ppm), likely exhibiting coupling patterns consistent with a 1,2,3-trisubstituted benzene ring.
- Methoxy Protons (-OCH<sub>3</sub>): Two singlets, one for the methoxy group on the ring ( $\delta$  ~3.9 ppm) and one for the methyl ester ( $\delta$  ~3.8 ppm).

- Hydroxymethyl Protons (-CH<sub>2</sub>OH): A singlet or a doublet (depending on the solvent and concentration) around  $\delta$  4.5-4.8 ppm. The hydroxyl proton would likely appear as a broad singlet.

<sup>13</sup>C NMR (Predicted):

- Carbonyl Carbon: A signal in the downfield region ( $\delta$  ~165-170 ppm).
- Aromatic Carbons: Six distinct signals in the aromatic region ( $\delta$  ~110-160 ppm), with carbons attached to oxygen atoms appearing at lower field.
- Methoxy Carbons: Two signals around  $\delta$  50-60 ppm.
- Hydroxymethyl Carbon: A signal around  $\delta$  60-65 ppm.

Mass Spectrometry (Predicted):

- Molecular Ion (M<sup>+</sup>): A peak at m/z = 196.
- Key Fragmentation Patterns: Expect loss of the methoxy group (-31), the hydroxymethyl group (-31), and the methyl ester group (-59).

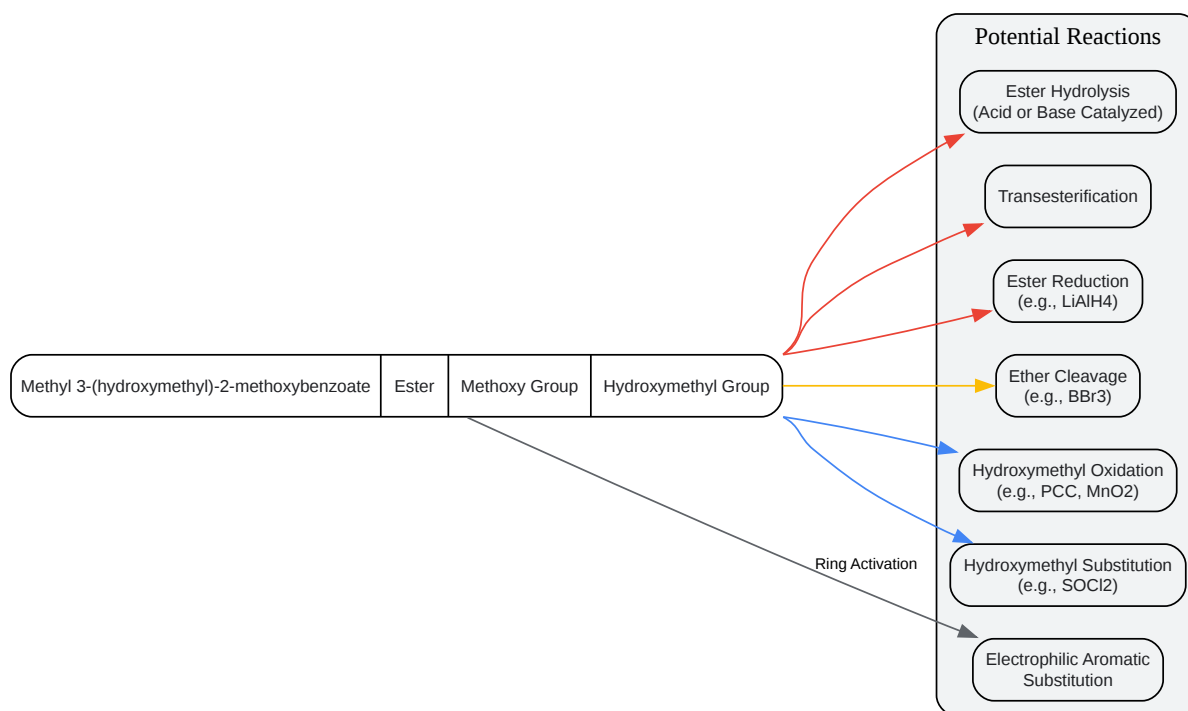
Infrared (IR) Spectroscopy (Predicted):

- O-H Stretch: A broad band in the region of 3200-3600 cm<sup>-1</sup> corresponding to the hydroxyl group.
- C-H Stretch (aromatic and aliphatic): Peaks around 2850-3100 cm<sup>-1</sup>.
- C=O Stretch (ester): A strong, sharp peak around 1700-1730 cm<sup>-1</sup>.
- C-O Stretch: Bands in the region of 1000-1300 cm<sup>-1</sup>.

## Reactivity and Potential Applications

The reactivity of **Methyl 3-(hydroxymethyl)-2-methoxybenzoate** is dictated by its three key functional groups: the ester, the methoxy group, and the hydroxymethyl group.

## Reactivity Profile:



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Caption: Reactivity map of **Methyl 3-(hydroxymethyl)-2-methoxybenzoate**.

- **Ester Group:** Susceptible to hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. It can also undergo transesterification in the presence of other alcohols and a suitable catalyst. Reduction with strong reducing agents like lithium aluminum hydride would yield the corresponding diol.

- **Methoxy Group:** Generally stable, but can be cleaved under harsh conditions using reagents like boron tribromide. The ortho-methoxy group can influence the reactivity of the adjacent ester group and the aromatic ring through steric and electronic effects.[1]
- **Hydroxymethyl Group:** The primary alcohol can be oxidized to an aldehyde or a carboxylic acid using appropriate oxidizing agents (e.g., PCC for the aldehyde, KMnO<sub>4</sub> for the carboxylic acid). It can also undergo substitution reactions, for example, conversion to a chloromethyl group using thionyl chloride.
- **Aromatic Ring:** The methoxy group is an activating, ortho-, para-director for electrophilic aromatic substitution. However, the positions ortho and para to the methoxy group are already substituted. The remaining positions on the ring are influenced by the deactivating ester group, making further electrophilic substitution challenging.

Potential Applications:

Given its structure, **Methyl 3-(hydroxymethyl)-2-methoxybenzoate** is a promising intermediate for the synthesis of more complex molecules in several areas:

- **Pharmaceuticals:** The substituted benzoic acid motif is a common feature in many pharmaceutical compounds. The hydroxymethyl group provides a handle for further elaboration of the molecular structure.
- **Agrochemicals:** Similar to pharmaceuticals, the development of new pesticides and herbicides often relies on novel substituted aromatic building blocks.
- **Materials Science:** This compound could be used as a monomer or a precursor to monomers for the synthesis of specialty polymers with tailored properties.

## Safety and Handling

No specific safety data sheet (SDS) for **Methyl 3-(hydroxymethyl)-2-methoxybenzoate** is widely available. Therefore, it is imperative to handle this chemical with the precautions appropriate for a novel research chemical and by referencing the SDS of structurally similar compounds.

General Precautions (based on analogs):

- Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[2][3]
- Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only in a well-ventilated area. Wash hands and any exposed skin thoroughly after handling.[2][4]
- Storage: Store in a well-ventilated place. Keep the container tightly closed.[2]
- Hazards (inferred): May be harmful if swallowed. May cause skin and serious eye irritation. May cause respiratory irritation.[2][3]

#### First Aid Measures (inferred):

- Inhalation: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[2]
- Skin Contact: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[2]
- Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2]
- Ingestion: If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth.[2]

## Conclusion

**Methyl 3-(hydroxymethyl)-2-methoxybenzoate** represents a potentially versatile building block in organic synthesis. While direct experimental data remains scarce, its chemical identity is well-defined. The inferred reactivity, based on its functional groups and the behavior of analogous structures, suggests a range of possible transformations that could be exploited in the development of novel molecules for various applications. As with any research chemical, it is crucial to handle this compound with appropriate safety precautions until more specific toxicological data becomes available.

## References

- This guide has been compiled based on publicly available chemical information and inferred properties from related compounds. Direct experimental data for Methyl 3-(hydroxymethyl)
- Safety data for related compounds were consulted
- Gallo, R. D. C., Alencar, D. P., & Muzzi, R. M. (2013). Study of the ortho-methoxy substituent group effect in selective demethylation reactions of methoxybenzoic acids. Semantic Scholar. [[Link](#)]

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## Sources

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